molecular formula C13H11IO B171764 1-(Benzyloxy)-2-iodobenzene CAS No. 142523-69-1

1-(Benzyloxy)-2-iodobenzene

Cat. No.: B171764
CAS No.: 142523-69-1
M. Wt: 310.13 g/mol
InChI Key: LAPWDCHUQSJIRB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-iodobenzene is an organic compound that belongs to the class of aromatic iodides. It is characterized by the presence of a benzyl ether group and an iodine atom attached to a benzene ring. This compound is of significant interest in organic synthesis due to its versatility as a building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-iodobenzene can be synthesized through several methods. One common approach involves the bromination of 2-hydroxybenzyl alcohol, followed by benzyl protection and halogen exchange reaction. The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange process .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs copper-catalyzed halogen exchange reactions. This method utilizes a high molar ratio of copper(I) iodide and potassium iodide to achieve the desired product. The reaction is carried out at elevated temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzyl ethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and benzyl ether group. The iodine atom acts as a leaving group in substitution reactions, while the benzyl ether group can undergo oxidation or reduction. These reactions are facilitated by the interaction of the compound with specific catalysts and reagents, leading to the formation of desired products .

Comparison with Similar Compounds

1-(Benzyloxy)-2-iodobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-iodo-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPWDCHUQSJIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 25 mI ovendried flask 2-iodophenol (1.03 g, 4.7 mmol) and potassium carbonate (0.71 g, 5.2 mmol) were dissolved in dry acetone (10 mL). The mixture was stirred for 15 min followed by addition of benzylbromide (0.61 mL, 5.2 mmol) and left over-night at rt. Addition of H20 (50 mL) followed by extraction with ethyl acetate (3×50 mL) and the combined organic phases were dried (MgSO4) and evaporated to dryness, to produce 1.7 g of crude 25. The crude product was subjected to CC [eluent:Heptane: EtOAc (9:1)] to give pure 25 (1.2 g, 81%). LC-MS [M+H]+ 310 (cald. 310.0).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
81%

Synthesis routes and methods II

Procedure details

In a 25 mL ovendried flask 2-iodophenol (1.03 g, 4.7 mmol) and potassium carbonate (0.71 g, 5.2 mmol) were dissolved in dry acetone (10 mL). The mixture was stirred for 15 min followed by addition of benzylbromide (0.61 mL, 5.2 mmol) and left over-night at rt. Addition of H2O (50 mL) followed by extraction with ethyl acetate (3×50 mL) and the combined organic phases were dried (MgSO4) and evaporated to dryness, to produce 1.7 g of crude 25. The crude product was subjected to CC [eluent: Heptane:EtOAc (9:1)] to give pure 25 (1.2 g, 81%). LC-MS [M+H]+ 310 (cald. 310.0).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzyloxy)-2-iodobenzene
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1-(Benzyloxy)-2-iodobenzene
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1-(Benzyloxy)-2-iodobenzene
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1-(Benzyloxy)-2-iodobenzene
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1-(Benzyloxy)-2-iodobenzene
Reactant of Route 6
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1-(Benzyloxy)-2-iodobenzene

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